![molecular formula C₂₆H₂₄D₈N₄O₄S B1145680 Selexipag-d8 CAS No. 1265295-16-6](/img/no-structure.png)
Selexipag-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selexipag is a non-prostanoid IP prostacyclin receptor agonist used to treat pulmonary arterial hypertension . It is marketed by Actelion Pharmaceuticals under the brand name Uptravi . Selexipag and its active metabolite, ACT-333679 (MRE-269), act as agonists of the prostacyclin receptor to increase vasodilation in the pulmonary circulation and decrease elevated pressure in the blood vessels supplying blood to the lungs .
Synthesis Analysis
The synthesis of Selexipag involves several steps . One method involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .Molecular Structure Analysis
The molecular formula of Selexipag is C26H32N4O4S, and its molecular weight is 496.62 . The structure of Selexipag includes a pyrazine ring substituted with two phenyl groups, an isopropylamino group, and a butoxyacetic acid group .Chemical Reactions Analysis
Selexipag undergoes various chemical reactions during its synthesis . It also undergoes biotransformation in the body to its active metabolite, ACT-333679 .Physical And Chemical Properties Analysis
Selexipag is a solid substance . It has a molecular weight of 496.62 and a molecular formula of C26H32N4O4S .Scientific Research Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH) Selexipag-d8 has been used in the treatment of Pulmonary Arterial Hypertension (PAH). A study explored the safety and efficacy of transitioning patients from beraprost to selexipag, a novel selective prostacyclin receptor agonist, within a Japanese cohort . The study found that further research is needed to elucidate the predictors of positive response to selexipag and optimize treatment regimens for this complex condition .
2. Treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH) Selexipag-d8 has been used for the treatment of chronic thromboembolic pulmonary hypertension (CTEPH). It is an oral selective IP prostacyclin-receptor agonist approved for pulmonary arterial hypertension and is a potential treatment option for CTEPH . The study found that Selexipag significantly improved Pulmonary Vascular Resistance (PVR) and other haemodynamic variables in patients with CTEPH, although exercise capacity remained unchanged .
Pharmacokinetic Study
Selexipag-d8 and its related impurities have been studied in rat plasma using LC–MS/MS . This study contributes to the understanding of the pharmacokinetics of Selexipag-d8, which is crucial for determining its dosage and administration in clinical settings .
Safety And Hazards
Future Directions
Selexipag has been approved by the FDA for intravenous use in adult patients with pulmonary arterial hypertension (PAH) who are temporarily unable to take oral therapy . This new formulation allows for uninterrupted treatment for PAH patients . Further large-scale investigation is necessary to prove the role of Selexipag in chronic thromboembolic pulmonary hypertension .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Selexipag-d8 involves the incorporation of eight deuterium atoms into the Selexipag molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Selexipag", "Deuterated reagents" ], "Reaction": [ "The first step involves the protection of the hydroxyl group of Selexipag using a suitable protecting group.", "The protected Selexipag is then reacted with deuterated reagents to incorporate deuterium atoms into the molecule.", "The protecting group is then removed to obtain Selexipag-d8." ] } | |
CAS RN |
1265295-16-6 |
Product Name |
Selexipag-d8 |
Molecular Formula |
C₂₆H₂₄D₈N₄O₄S |
Molecular Weight |
504.67 |
synonyms |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; 2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8; NS 304-d8; Uptravi-d8; 2-[4-[(5,6-Diphenyl-2-pyraziny |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.